3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one
Description
3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one (CAS No. 898782-36-0) is a diarylpropanone derivative with the molecular formula C₁₅H₁₂Br₂O and a molecular weight of 368.06 g/mol . Its structure features two brominated phenyl groups at the 3- and 4-positions of the propan-1-one backbone, contributing to its distinct electronic and steric properties.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVHEHOFWCYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232999 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-36-0 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Propan-1-one Derivatives
a. Mono-halogenated analogs Compounds such as 1-(3-bromophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one () lack the dual bromophenyl substitution. These simpler analogs exhibit lower molecular weights (e.g., ~213–228 g/mol) and higher reaction yields (60–73% in C–O coupling with N-hydroxyphthalimide) compared to the target compound.
b. Di-halogenated analogs
- 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-72-3): This derivative replaces the 3-bromophenyl group with a trifluoromethyl-substituted phenyl ring, introducing strong electron-withdrawing effects. Such modifications alter dipole moments and may influence crystallinity or solubility .
Chalcone Derivatives with Bromophenyl Groups
Chalcones like (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one () feature α,β-unsaturated ketones, enabling conjugation and UV-Vis absorption properties distinct from the saturated propan-1-one backbone. These compounds exhibit notable anticancer activity, with cytotoxicity mechanisms linked to their planar structures and halogen substituents .
Indole- and Benzofuran-Functionalized Propanones
Compounds such as 3-(benzo[b]thiophen-2-yl)-1-(4-bromophenyl)-3-(1H-indol-3-yl)propan-1-one (3h, ) incorporate heterocyclic moieties (indole, benzofuran), which enhance hydrogen-bonding capacity and biological targeting. These derivatives show moderate yields (63–68%) and melting points (121–174°C), suggesting that bulky substituents lower yields but increase crystallinity . The target compound, lacking heterocycles, may exhibit simpler purification profiles but reduced bioactivity.
Physical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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